molecular formula C14H11NO B562401 Dibenzazepinone-d4 CAS No. 1189706-86-2

Dibenzazepinone-d4

Cat. No.: B562401
CAS No.: 1189706-86-2
M. Wt: 213.272
InChI Key: VSZGCLXGCOECAY-DNZPNURCSA-N
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Description

Dibenzazepinone-d4 is a deuterated derivative of dibenzazepinone, a compound characterized by its two benzene rings fused to an azepine ring. The deuterium atoms replace hydrogen atoms in the structure, making it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzazepinone-d4 can be synthesized through the deuteration of dibenzazepinone. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas or deuterated solvents under specific reaction conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogen-deuterium exchange .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzazepinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound oxide.

    Reduction: Reduced derivatives such as this compound alcohol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzazepinone-d4 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dibenzazepinone-d4 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research applications, including enhanced stability and altered reaction kinetics.

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGCLXGCOECAY-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661903
Record name (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189706-86-2
Record name (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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